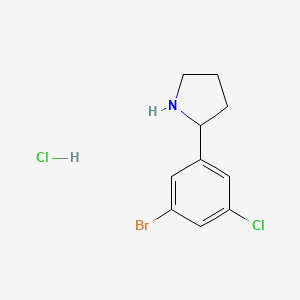

2-(3-Bromo-5-chlorophenyl)pyrrolidine hydrochloride

Descripción

2-(3-Bromo-5-chlorophenyl)pyrrolidine hydrochloride is a halogenated aromatic compound featuring a pyrrolidine ring directly attached to a substituted phenyl group. The phenyl ring contains bromine and chlorine substituents at the 3- and 5-positions, respectively, and the compound exists as a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, which is critical for bioavailability in pharmaceutical contexts.

Propiedades

IUPAC Name |

2-(3-bromo-5-chlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRNCVWCFWTVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC(=C2)Br)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chlorophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-bromo-5-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors. The product is then subjected to various purification steps, including crystallization and filtration, to obtain the final compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromo-5-chlorophenyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Addition Reactions: The pyrrolidine ring can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Sphingosine Kinase Inhibition : Research indicates that derivatives of pyrrolidine compounds, including 2-(3-bromo-5-chlorophenyl)pyrrolidine hydrochloride, can act as sphingosine kinase inhibitors. These compounds have been evaluated for their ability to interfere with cellular signaling pathways involved in cancer progression and inflammation .

| Activity | Mechanism | Reference |

|---|---|---|

| Sphingosine Kinase Inhibition | Modulates acetylcholine-induced relaxation | |

| Antiproliferative Activity | Inhibits cell growth in cancer cell lines |

Biological Research

In biological studies, this compound has been utilized to explore its effects on various cellular processes.

- Cell Proliferation Studies : The compound has shown potential in inhibiting the proliferation of cancer cells. For example, it demonstrated significant inhibitory effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

Industrial Applications

Beyond its biological significance, this compound is also valuable in industrial chemistry.

- Synthesis of Organic Compounds : The compound serves as a building block in the synthesis of more complex organic molecules, which can be used in the production of pharmaceuticals and agrochemicals.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents.

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Significant inhibition |

Antitumor Research

Another significant area of research has focused on evaluating the antitumor effects of the compound on different cancer cell lines. The results indicated that it significantly inhibited cell growth in both MCF-7 and A549 cells, suggesting its potential utility in cancer therapy.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-5-chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogues with Pyrrolidine Moieties

Compounds bearing pyrrolidine groups, such as 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (e.g., 5a–c in ), share the pyrrolidine ring but differ in core structure and substitution patterns. Key distinctions include:

Halogenated Aromatic Compounds

2-Bromo-3-methylpyridine () is a brominated heterocycle with a methyl substituent. While structurally distinct, its halogenation profile offers insights into reactivity and safety:

Actividad Biológica

2-(3-Bromo-5-chlorophenyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

- Molecular Formula : CHBrClN

- Molecular Weight : 251.54 g/mol

- Physical State : Solid at room temperature

The compound features a pyrrolidine ring substituted with a 3-bromo-5-chlorophenyl group, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, related compounds demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays showed that modifications in the substituents significantly influenced their anticancer activity.

| Compound | Cell Line | IC (µM) | Comments |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Potential for further development |

| 5-nitrothiophene derivative | A549 | 12.5 | Selective against cancer cells |

| Control (Cisplatin) | A549 | 2.5 | Standard chemotherapeutic |

The compound's mechanism may involve the modulation of apoptotic pathways or interference with cellular proliferation signals, although specific pathways remain to be elucidated .

Antimicrobial Activity

The antimicrobial properties of similar pyrrolidine derivatives have been extensively studied. The compound has shown promising results against multidrug-resistant strains, particularly:

- Staphylococcus aureus

- Escherichia coli

In a comparative study, the minimum inhibitory concentration (MIC) values were assessed:

| Pathogen | MIC (µg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 10 | Effective against resistant strains |

| Escherichia coli | >64 | Limited efficacy observed |

The presence of halogen atoms (bromine and chlorine) in the structure appears to enhance antimicrobial activity by altering membrane permeability or inhibiting essential bacterial enzymes .

The biological activity of this compound is thought to stem from its ability to interact with specific protein targets within cells. Potential mechanisms include:

- Inhibition of enzyme activity : The compound may bind to active sites on enzymes critical for cancer cell metabolism or bacterial growth.

- Disruption of cellular signaling : It may interfere with pathways that regulate cell cycle progression and apoptosis.

Further research is needed to define these interactions more clearly and identify specific molecular targets .

Case Studies

- Study on Anticancer Activity : A recent study evaluated various pyrrolidine derivatives for their anticancer properties using the A549 lung adenocarcinoma model. The results indicated that certain modifications could significantly enhance cytotoxicity while minimizing effects on non-cancerous cells .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The findings suggested that structural modifications could lead to enhanced activity against specific pathogens, emphasizing the need for further exploration of halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.